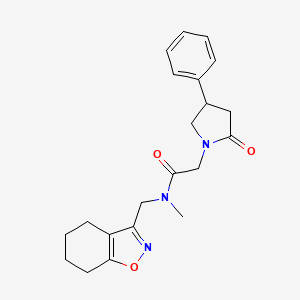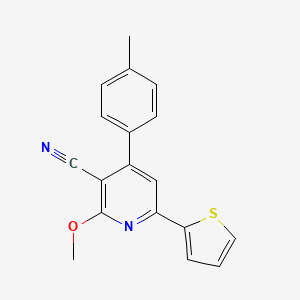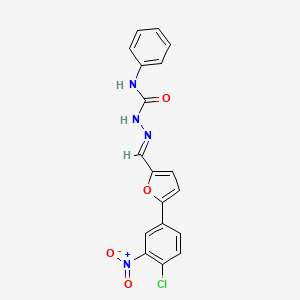![molecular formula C15H14BrN3O2 B5511561 2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)
2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of semicarbazone derivatives, such as benzaldehyde semicarbazones, typically involves reactions with various reagents and conditions. For example, the reaction of benzaldehyde semicarbazone with ruthenium complexes forms different types of complexes, dependent on the reaction conditions and the substituents present in the benzaldehyde semicarbazone (Basuli, Peng, & Bhattacharya, 2001).
Molecular Structure Analysis
- The molecular structure of these semicarbazone derivatives is influenced by the coordination mode of the ligands. For instance, in some ruthenium complexes, the semicarbazone ligand can coordinate as a tridentate C,N,O-donor ligand, forming different chelate rings (Basuli, Peng, & Bhattacharya, 2001).
Chemical Reactions and Properties
- Benzaldehyde semicarbazones can undergo various chemical transformations when reacted with different metal complexes. These transformations are often influenced by the substituents in the semicarbazone and the metal involved in the reaction. Such transformations can include oxidation and complexation processes (Gupta, Basuli, Peng, Lee, & Bhattacharya, 2003).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and the nature of the substituents. The coordination mode and the type of metal complex also influence these properties.
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and electrochemical characteristics, are closely related to the molecular structure and the nature of the substituents in the semicarbazone. Different substituents and reaction conditions can lead to various types of complexes with distinct chemical properties (Basuli, Peng, & Bhattacharya, 2001).
科学的研究の応用
Environmental Effects of Sunscreen Active Ingredients
The environmental impact of sunscreen ingredients, including various organic UV filters, has garnered significant attention. Studies have shown that common UV filters like oxybenzone, octocrylene, and octinoxate are found in nearly all water sources globally and are difficult to remove through standard wastewater treatment processes. These substances, particularly oxybenzone, have been implicated in contributing to coral reef bleaching and have been detected in several fish species, raising concerns about potential effects on the food chain. This highlights the importance of understanding the environmental footprint of chemical compounds, including those related to 2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone, and their derivatives used in sunscreen products (Schneider & Lim, 2019).
Advanced Oxidation Processes for Organic Pollutant Degradation
Enzymatic approaches to the remediation of organic pollutants in wastewater have shown promising results. The use of enzymes, in conjunction with redox mediators, has significantly enhanced the degradation efficiency of recalcitrant compounds. This method has been applied to various pollutants, showcasing the potential of enzymatic treatments to play a crucial role in future environmental remediation efforts. Such processes could be relevant to the breakdown of complex organic compounds, including those related to this compound, emphasizing the versatility and effectiveness of enzymatic degradation pathways (Husain & Husain, 2007).
Metal Complexes with Semicarbazones
Research on the structural aspects of complexes formed by semicarbazones with various metal elements highlights the versatility of semicarbazones as coordination agents. These studies, focusing on the metal-to-ligand bonds and coordination behavior, demonstrate that semicarbazones can form highly diverse and complex structures with metals. This versatility suggests potential applications in creating novel compounds for various uses, including medicinal chemistry, where derivatives of this compound may find applications due to their complexation properties (Casas, García-Tasende, & Sordo, 2000).
特性
IUPAC Name |
[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c16-13-6-3-4-11(8-13)10-21-14-7-2-1-5-12(14)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHBVIOJHSUHBE-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)OCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N)OCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)
![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)
![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)
![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)
![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)


![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)
![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)